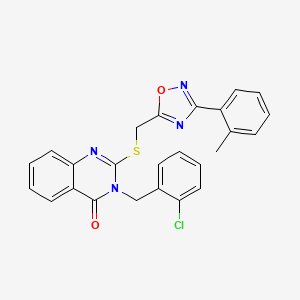
3-(2-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-chlorobenzyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. Quinazolinones are known for their therapeutic potential in various fields, including oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings and data.
The compound features a complex structure that includes a quinazolinone core, a chlorobenzyl group, and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological activities through various mechanisms:
- Antiproliferative Activity : Quinazolinones typically exhibit cytotoxic effects against cancer cell lines by inhibiting key signaling pathways involved in cell growth and proliferation.
- Antimicrobial Properties : The structural components may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with related quinazolinone derivatives, which may provide insights into the potential effects of the target compound.
Anticancer Activity
Research indicates that quinazolinone derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown IC50 values in the low micromolar range against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, derivatives with similar structures exhibited IC50 values as low as 7.09 µM against HepG2 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 7.09 |
| Compound B | MCF-7 | 11.94 |
| Compound C | A2780 | 10.58 |
Antimicrobial Activity
Quinazolinones have also been studied for their antimicrobial properties. In particular:
- Activity Against MRSA : Some quinazolinone derivatives have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as therapeutic agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | <0.5 |
| Compound E | S. pneumoniae | 1.0 |
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of various quinazolinone derivatives, including those structurally similar to the target compound. Results indicated that modifications in substituents significantly affected cytotoxicity profiles, with certain derivatives achieving sub-micromolar potency against multiple cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of quinazolinone compounds against both Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications led to enhanced antibacterial properties, suggesting a correlation between chemical structure and biological efficacy .
属性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-8-2-4-10-18(16)23-28-22(32-29-23)15-33-25-27-21-13-7-5-11-19(21)24(31)30(25)14-17-9-3-6-12-20(17)26/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIITDUWKGKESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














